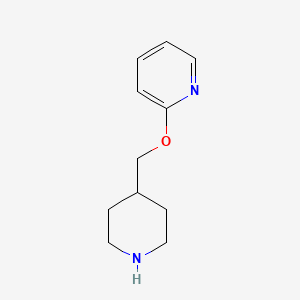

2-(Piperidin-4-ylmethoxy)pyridine

Overview

Description

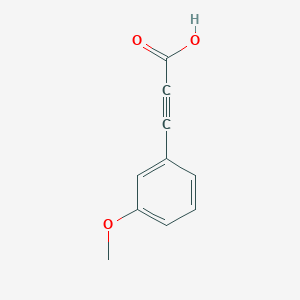

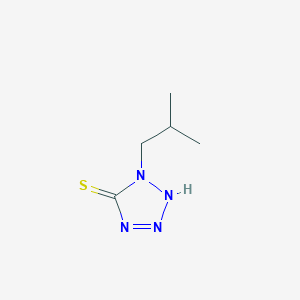

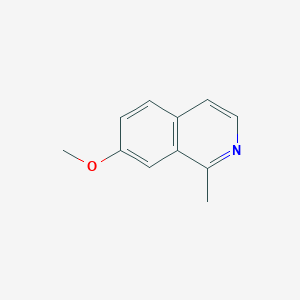

2-(Piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to yield 2-substituted pyridines .Molecular Structure Analysis

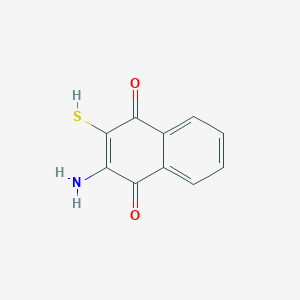

The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a methoxy group . The InChI code for this compound is 1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 .Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various chemical reactions. For example, they can undergo hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 192.26 and its InChI code is 1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 .Scientific Research Applications

Chemical Synthesis and Medicinal Applications :

- 2-(Piperidin-4-ylmethoxy)pyridine derivatives are used in the synthesis of various compounds, including lafutidine intermediates, which have applications in medicinal chemistry (Shen Li, 2012).

- This compound also plays a role in the development of reversible inhibitors for lysine-specific demethylase 1 (LSD1), a target for cancer treatment. The binding mode of these inhibitors has been elucidated through crystal structure studies (H. Niwa et al., 2018).

Corrosion Inhibition :

- Piperidine derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to understand their effectiveness (S. Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies :

- The adsorption behaviors and inhibition efficiencies of certain piperidine derivatives on metal surfaces have been studied, providing insights into their potential applications in materials science (S. Kaya et al., 2016).

Synthesis of Novel Compounds :

- Research has focused on developing new synthetic methods for compounds containing the piperidine moiety, which is crucial in the pharmaceutical industry. These studies contribute to the advancement of synthetic chemistry and drug development (R. Smaliy et al., 2011).

Development of Antioxidants and Other Biological Agents :

- Piperidine nitroxyl radicals, related to this compound, have been developed as antioxidants and contrast agents. Their reactivities have been studied to improve stability and functionality in various biological applications (Yuichi Kinoshita et al., 2009).

Heterocyclic Compound Synthesis :

- Studies also include the synthesis of heterocyclic compounds that integrate piperidine and pyridine moieties. These compounds exhibit a range of biological activities, marking their importance in medicinal chemistry (Gangotri Pemawat et al., 2023).

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is important for gene expression regulation and cancer initiation .

Mode of Action

This compound interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .

Biochemical Pathways

The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). Dysregulated histone lysine methylations may lead to diseases such as cancer .

Pharmacokinetics

The compound’s molecular weight is 19226 , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The potent LSD1 inhibitors, such as this compound, can increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM . They have negligible effects on normal cells .

Future Directions

Piperidine is a significant heterocyclic system in drug production, and its derivatives, including 2-(Piperidin-4-ylmethoxy)pyridine, are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJAGRJFIGSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424667 | |

| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76645-75-5 | |

| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)